molecular formula C16H10Cl2N2O3S B11769848 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11769848
M. Wt: 381.2 g/mol
InChI Key: FNVZWKZYNLFCOO-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a halogenated benzo[b]thiophene derivative characterized by:

  • Core structure: A benzo[b]thiophene scaffold with chlorine substitutions at positions 3 and 4.
  • Carboxamide substituent: A 4-methyl-3-nitrophenyl group attached via the carboxamide linkage.

Properties

Molecular Formula

C16H10Cl2N2O3S

Molecular Weight

381.2 g/mol

IUPAC Name

3,6-dichloro-N-(4-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10Cl2N2O3S/c1-8-2-4-10(7-12(8)20(22)23)19-16(21)15-14(18)11-5-3-9(17)6-13(11)24-15/h2-7H,1H3,(H,19,21)

InChI Key

FNVZWKZYNLFCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 3,6-Dichlorobenzo[b]thiophene-2-Carbonyl Chloride

The carboxylic acid precursor (BT2) is converted to its reactive acyl chloride using SOCl₂ under reflux conditions:

C9H4Cl2O2S+SOCl2ΔC9H3Cl3OS+SO2+HCl\text{C}9\text{H}4\text{Cl}2\text{O}2\text{S} + \text{SOCl}2 \xrightarrow{\Delta} \text{C}9\text{H}3\text{Cl}3\text{OS} + \text{SO}_2 + \text{HCl}

Conditions :

  • Molar ratio : BT2 : SOCl₂ = 1 : 3

  • Temperature : 70–80°C

  • Duration : 4–6 hours

  • Work-up : Excess SOCl₂ is removed under vacuum, and the residue is washed with hexane.

Amidation with 4-Methyl-3-Nitroaniline

The acyl chloride reacts with 4-methyl-3-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):

C9H3Cl3OS+C7H6N2O2BaseC16H9Cl2N2O3S+HCl\text{C}9\text{H}3\text{Cl}3\text{OS} + \text{C}7\text{H}6\text{N}2\text{O}2 \xrightarrow{\text{Base}} \text{C}{16}\text{H}{9}\text{Cl}2\text{N}2\text{O}3\text{S} + \text{HCl}

Conditions :

  • Base : Triethylamine (TEA; 2.5 equiv)

  • Solvent : DCM or THF

  • Temperature : 0°C → room temperature (RT)

  • Duration : 12–18 hours

  • Yield : 78–89%

Purification :

  • Crude product is filtered, washed with NaHCO₃ (5%), and recrystallized from ethanol/water (3:1).

Direct Coupling Using Carbodiimide Reagents

Activation of BT2 with HATU/DIPEA

BT2 is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA):

C9H4Cl2O2S+HATUDIPEAActive esterAmineProduct\text{C}9\text{H}4\text{Cl}2\text{O}2\text{S} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Product}

Conditions :

  • Molar ratio : BT2 : HATU : DIPEA : Amine = 1 : 1.2 : 2.5 : 1.1

  • Solvent : DMF or DCM

  • Temperature : RT

  • Duration : 6–8 hours

  • Yield : 65–72%

EDCl/HOBt-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed for milder conditions:

C9H4Cl2O2S+EDCl/HOBtTEAActive intermediateAmineProduct\text{C}9\text{H}4\text{Cl}2\text{O}2\text{S} + \text{EDCl/HOBt} \xrightarrow{\text{TEA}} \text{Active intermediate} \xrightarrow{\text{Amine}} \text{Product}

Conditions :

  • Molar ratio : BT2 : EDCl : HOBt : Amine = 1 : 1.5 : 1.5 : 1.1

  • Solvent : DCM

  • Temperature : 0°C → RT

  • Duration : 24 hours

  • Yield : 68–75%

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Acid Chloride Method HATU Method EDCl/HOBt Method
Optimal Solvent DCMDMFDCM
Temperature 0°C → RTRT0°C → RT
Reaction Time 12–18 h6–8 h24 h
Yield 89%72%75%

Key Observations :

  • Acid chloride route provides higher yields due to fewer side reactions.

  • HATU activation is faster but requires rigorous moisture control.

Byproduct Mitigation

  • Nitro Group Stability : The electron-withdrawing nitro group on the aniline reduces nucleophilicity, necessitating excess amine (1.1–1.3 equiv).

  • Chloride Scavenging : TEA or DIPEA neutralizes HCl, preventing acid-mediated decomposition.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.45 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 2.58 (s, 3H, CH₃)
¹³C NMR δ 164.2 (C=O), 142.1 (C-NO₂), 138.5 (C-Cl), 135.2 (C-S), 20.1 (CH₃)
MS (ESI) m/z 411.95 [M+H]⁺ (calc. 411.96)

Purity and Recrystallization

  • HPLC Purity : >99% (C18 column, acetonitrile/water = 70:30).

  • Recrystallization Solvent : Ethanol/water (3:1) yields needle-like crystals.

Industrial Scalability Considerations

Method Reagent Cost Hazard Profile
Acid Chloride LowSOCl₂ (corrosive), HCl gas evolution
HATU HighMoisture-sensitive, exothermic activation
EDCl/HOBt ModerateEDCl (irritant), HOBt (explosive at high temps)

Recommendations :

  • Pilot-scale : Acid chloride method (cost-effective, high yield).

  • Lab-scale : HATU/DIPEA (rapid, minimal purification) .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a benzo[b]thiophene scaffold exhibit promising anticancer properties. The compound has been studied for its ability to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cancer cell survival. Inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Case Study : A study demonstrated that derivatives of similar structures showed selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism of action involves disruption of mitochondrial function, leading to cell death .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This antimicrobial activity positions the compound as a potential lead for developing new antibiotics, especially in the context of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This is particularly important in preventing oxidative stress-related diseases.

Research Findings : A study reported that the compound exhibited a significant inhibition rate of lipid peroxidation, suggesting its potential use in formulations aimed at reducing oxidative damage .

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, it may inhibit acetylcholinesterase, which is crucial for neurotransmission.

Application Insight : The enzyme inhibition profile suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are beneficial .

Material Science Applications

Beyond pharmacological uses, 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide has applications in materials science due to its electronic properties. It can be utilized in the development of organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations in Benzo[b]thiophene Core

Halogen Substitution Patterns
  • 3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide (): Shares the 3,6-dichloro substitution but differs in the aryl group (2-ethylphenyl vs. 4-methyl-3-nitrophenyl).
  • 3,4-Dichloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7h) (): Chlorines at positions 3 and 4 create distinct electronic effects compared to 3,6-dichloro. The pyrrolidinone substituent introduces hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability .
  • 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) (): Replaces one chlorine with fluorine at position 6, altering electronegativity.
Substituent Diversity on the Carboxamide Group
Compound Name (Evidence) Substituent Key Properties
Target compound 4-Methyl-3-nitrophenyl High electron-withdrawing effect; nitro group may enhance binding to hydrophobic pockets.
Compound 42 () 4-Cyano-3-fluorophenyl Cyano and fluoro groups increase polarity; potential for enhanced solubility and CNS penetration .
Compound 29 () 3-Methoxyphenyl Methoxy group improves solubility but reduces binding affinity in nonpolar targets .
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide () Quinuclidin-3-yl Bulky tertiary amine enhances solubility as a hydrochloride salt; targets α7 nicotinic receptors in Alzheimer’s disease .

Physicochemical Properties

Property Target Compound 3,4-Dichloro Analog (7h) Quinuclidine Derivative ()
LogP ~3.5 (estimated) ~2.8 (polar pyrrolidinone) ~1.2 (hydrochloride salt)
Solubility Low (non-ionizable nitro group) Moderate (hydrogen-bonding substituent) High (ionic form)
Metabolic Stability Likely low (nitro group prone to reduction) Moderate (amide hydrolysis risk) High (stable tertiary amine)

Biological Activity

3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Formula : C16H10Cl2N2O3S
  • Molecular Weight : 371.23 g/mol
  • CAS Number : 332157-37-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives, including this compound. These compounds exhibit significant activity against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) and other pathogens.

Efficacy Against Mycobacterium tuberculosis

A study on benzo[b]thiophene derivatives demonstrated that compounds similar to this compound showed promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria, indicating strong antitubercular activity .

CompoundMIC (μg/mL)Activity Type
7b2.73Active
8c0.62Dormant

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been investigated. It has been shown to modulate inflammatory responses by affecting cytokine production. In particular, it reduces levels of pro-inflammatory cytokines such as IL-6 and IL-9 while increasing anti-inflammatory cytokine IL-10 levels .

The proposed mechanism involves the inhibition of the mTORC1 signaling pathway, which is crucial for regulating cellular growth and metabolism in response to nutrients and growth factors. By inhibiting this pathway, the compound may help mitigate inflammatory responses and promote cellular homeostasis .

Study on Ulcerative Colitis

In a recent study focusing on ulcerative colitis (UC), the compound demonstrated significant therapeutic effects by ameliorating inflammatory symptoms induced by dextran sodium sulfate (DSS) in murine models. The treatment resulted in improved gut microbial diversity and reduced inflammation markers .

Antioxidant Activity

Additionally, research has indicated that benzothiophene derivatives possess antioxidant properties, contributing to their overall therapeutic potential. The radical scavenging activity was assessed using the DPPH method, showing that these compounds can effectively neutralize free radicals .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide?

Methodological Answer:
The compound can be synthesized via acylation reactions using benzo[b]thiophene-2-carbonyl chloride derivatives and substituted anilines. Key steps include:

  • Reagent Selection : Use anhydrides (e.g., succinic, maleic) in dry dichloromethane (DCM) for coupling, as demonstrated in analogous syntheses .
  • Purification : Reverse-phase HPLC or methanol recrystallization yields high-purity solids (melting points: 190–200°C) .
  • Optimization : Adjust stoichiometry of 2-nitroaniline derivatives and reaction time (e.g., reflux in acetonitrile for 1 hour) to improve yields (e.g., 48% in Method A) .
  • Validation : Confirm purity via NMR (e.g., ¹H/¹³C chemical shifts for aromatic protons at δ 7.48–8.83 ppm) and HRMS (e.g., [M+H]+ calculated: 357.9518) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., doublets for para-substituted nitro groups at δ 8.08–8.83 ppm) and carbonyl carbons (δ 160–165 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <1 ppm error (e.g., 357.9529 observed vs. 357.9518 calculated) .
  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches to confirm functional groups .
  • X-ray Crystallography : Resolve dihedral angles (e.g., 8.5–13.5° between thiophene and benzene rings) to confirm stereoelectronic effects .

Advanced: How do structural conformations (e.g., dihedral angles, hydrogen bonding) influence its bioactivity?

Methodological Answer:

  • Dihedral Angles : Crystallographic data reveals that smaller angles (e.g., 8.5° vs. 13.5°) between the benzo[b]thiophene and nitrophenyl rings enhance planarity, potentially improving receptor binding .
  • Hydrogen Bonding : Weak C–H···O/S interactions (e.g., C8–H···O5, 2.8 Å) stabilize crystal packing, which may correlate with solubility or membrane permeability .
  • Electron Withdrawing Effects : The 3-nitro group directs electrophilic substitution, affecting reactivity in biological assays .

Advanced: How should researchers design experiments to evaluate its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro Assays :
    • Metabolic Stability : Use human liver microsomes (HLMs) with LC-MS to quantify parent compound depletion (t½) .
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • In Vivo Design :
    • Split-Split Plot Models : Apply randomized block designs with nested variables (e.g., dose, time points) to assess bioavailability and clearance .
    • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .

Advanced: How can contradictions in biological activity data between studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate protocol variability .
  • Structural Confirmation : Re-analyze batch purity via NMR/X-ray to rule out polymorphic or stereoisomeric differences .
  • Dose-Response Curves : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from disparate studies .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation in biological assays .
  • Safety : Use fume hoods and nitrile gloves during synthesis; monitor for exotherms in reactions involving SOCl₂ .

Advanced: How can computational modeling predict its aldehyde oxidase (AOX) metabolism?

Methodological Answer:

  • Docking Studies : Use Schrödinger Maestro to model interactions with AOX active sites, focusing on nitro group reduction .
  • DFT Calculations : Compute HOMO-LUMO gaps to identify electron-deficient regions prone to enzymatic attack .
  • In Silico Tools : Apply ADMET Predictor™ to simulate metabolic pathways (e.g., N-oxide formation) .

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